Antibiotic A 201A

Description

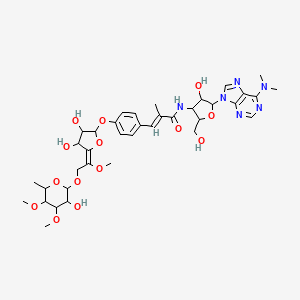

Antibiotic A 201A (CAS Registry Number: 37305-78-5) is a structurally complex compound with the IUPAC name (E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide. It features a hybrid structure combining a purine moiety, oxolan rings, and a trifluoroacetylated indole-chalcone scaffold . While its exact mechanism of action and clinical applications remain understudied in the provided evidence, its synthesis involves Friedel-Crafts fluoroacetylation under trifluoroacetic anhydride (TFAA) catalysis, a method shared with other indole-based antimicrobial agents .

Properties

CAS No. |

37305-78-5 |

|---|---|

Molecular Formula |

C37H50N6O14 |

Molecular Weight |

802.8 g/mol |

IUPAC Name |

(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22- |

InChI Key |

HELPZWNRUYNCJQ-QWJSOBSRSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |

Isomeric SMILES |

CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 201A; A201A; A-201A; Antibiotic 201A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Analysis

Antibiotic A 201A’s structure comprises a peptidic backbone with hydroxyl, methoxy, and amino groups. Key features include:

| Property | Value |

|---|---|

| Molecular Weight | 802.8 g/mol |

| PubChem CID | 6441582, 74997844 |

| Chemical Class | Glycopeptide |

Acid Hydrolysis

Glycopeptide antibiotics often undergo acid hydrolysis to isolate aglycone cores. For A 201A, hydrolysis may involve cleavage of peptide bonds or glycosidic linkages :

-

Reaction Conditions : Dilute acid (e.g., HCl) or enzymatic catalysts

-

Products : Aglycone peptides and aminodeoxy sugars

Amide Formation with Squaric Acid

Reactions with squaric acid esters yield derivatives with enhanced properties :

-

Reactants : Squaric acid ester (e.g., ethyl squarate), A 201A

-

Products : Asymmetric diamide derivatives (e.g., 13, 14 in Scheme 4 )

-

Mechanism : Reaction at the N-terminal amino group of the heptapeptide core

Table: Squaric Acid Derivatives

| Antibiotic | Derivative | Key Features |

|---|---|---|

| Ristocetin A | 13 | Symmetric diamide structure |

| Aglyco-ristocetin A | 14 | Enhanced solubility |

Chemical Oxidation

Antibiotics like A 201A may be oxidized under environmental conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS)

-

Pathways : Deamidation, hydroxylation, or ring-opening reactions

-

Example : Co₃O₄-catalyzed PMS oxidation reduces COD by 91% in similar compounds

Enzymatic Degradation

-

Enzymes : Laccases, peroxidases

-

Mechanism : Oxidation of aromatic rings or cleavage of peptide bonds

-

Key Finding : Laccase-mediated degradation reduces antimicrobial activity by altering molecular structure

Table: Oxidation and Enzymatic Methods

| Method | Reagents | Outcome |

|---|---|---|

| Chemical Oxidation | H₂O₂, PMS, Co³⁺ catalysts | Ring-opening, COD reduction |

| Enzymatic Degradation | Laccases | Loss of antimicrobial activity |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibiotic A 201A belongs to a class of indole-chalcone derivatives, which are known for their antimicrobial and antitumor activities. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

| Compound | Structural Features | Synthesis Method | Reported Activity |

|---|---|---|---|

| This compound | Indole-chalcone, trifluoroacetyl group, purine moiety | TFAA-promoted C-3 acetylation (Scheme 61) | Antimicrobial (specifics undefined) |

| Compounds 204a–f | 3-Trifluoroacetylindole-chalcone derivatives | TFAA-mediated Friedel-Crafts acylation | Antifungal, antitumor |

| A 204 | Not fully described; likely a structural analog of A 201A | Unspecified | Undisclosed |

| Azole Antifungals | Triazole/imidazole rings | Nucleophilic substitution reactions | Antifungal (CYP450 inhibition) |

| Fluoroquinolones | Fluorinated quinolone core | Multi-step halogenation and cyclization | Broad-spectrum antibacterial |

Key Observations :

Synthesis Specificity: Unlike azoles or fluoroquinolones, A 201A and its analogs (e.g., 204a–f) rely on trifluoroacetylation for functionalization, a method that enhances electrophilic reactivity and may improve target binding .

Activity Gaps : While 204a–f derivatives exhibit antifungal and antitumor activity, A 201A’s antimicrobial spectrum remains uncharacterized in the available literature, highlighting a critical research gap .

Mechanistic and Efficacy Comparisons

Antimicrobial Activity

- Indole-Chalcone Derivatives : Compounds like 204a–f disrupt microbial cell membranes via hydrophobic interactions and inhibit enzymes like topoisomerase II .

- A 201A Hypothetical Mechanism : The purine moiety may interfere with bacterial DNA/RNA synthesis (akin to sulfonamides or purine analogs), while the chalcone scaffold could destabilize membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.